![molecular formula C19H20N2O2S B10845403 6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B10845403.png)

6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

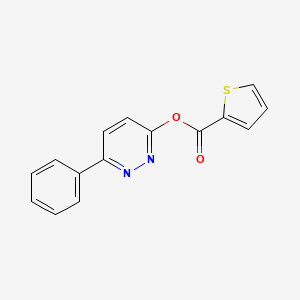

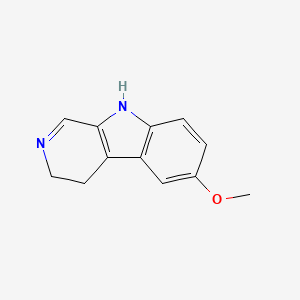

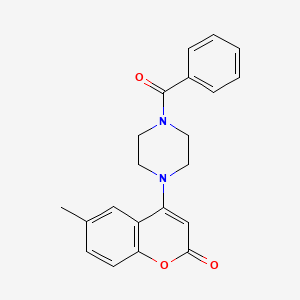

6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol ist eine komplexe organische Verbindung, die zur Klasse der Azepinoindole gehört. Diese Verbindung zeichnet sich durch einen Hexahydroazepinring aus, der mit einer Indol-Einheit verschmolzen ist, wobei eine Tosylgruppe an das Stickstoffatom gebunden ist. Das Vorhandensein der Tosylgruppe erhöht die Stabilität und Reaktivität der Verbindung und macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese und der pharmazeutischen Chemie.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol erfolgt typischerweise über die Fischer-Indolsynthese. Dieses Verfahren beginnt mit der Reaktion von Cyclohexanon und Phenylhydrazinhydrochlorid in Gegenwart eines sauren Katalysators, wie z. B. Methansulfonsäure, unter Rückflussbedingungen in Methanol. Das resultierende tricyclische Indol wird dann weiteren Schritten unterzogen, einschließlich der Tosylierung, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves the Fischer indole synthesis. This method starts with the reaction of cyclohexanone and phenylhydrazine hydrochloride in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps, including tosylation, to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden.

Substitution: Die Tosylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoffkatalysator.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.

Reduktion: Bildung des reduzierten Indolderivats.

Substitution: Bildung substituierter Azepinoindolderivate.

Wissenschaftliche Forschungsanwendungen

6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird auf sein Potenzial als Gerüst für Enzyminhibitoren untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und Arzneimittel eingesetzt.

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen durch Interaktion mit spezifischen molekularen Zielstrukturen. So wurde beispielsweise gezeigt, dass Derivate von 6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol Acetylcholinesterase und Butyrylcholinesterase hemmen, Enzyme, die an der Hydrolyse von Acetylcholin beteiligt sind. Diese Hemmung kann dazu beitragen, den Acetylcholinspiegel im Gehirn zu erhöhen, neuroprotektive Effekte zu erzielen und möglicherweise die Symptome der Alzheimer-Krankheit zu lindern .

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets. For instance, derivatives of 6-tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the hydrolysis of acetylcholine. This inhibition can help increase acetylcholine levels in the brain, providing neuroprotective effects and potentially alleviating symptoms of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,3,4,5,6-Hexahydroazepino[4,3-b]indol: Ähnliche Struktur, jedoch ohne die Tosylgruppe.

3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol: Eine Methylgruppe anstelle einer Tosylgruppe.

Einzigartigkeit

Das Vorhandensein der Tosylgruppe in 6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol erhöht seine Stabilität und Reaktivität im Vergleich zu seinen Analogen. Dies macht es zu einem vielseitigeren Zwischenprodukt in der organischen Synthese und zu einem vielversprechenden Kandidaten für die Arzneimittelentwicklung.

Eigenschaften

Molekularformel |

C19H20N2O2S |

|---|---|

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

6-(4-methylphenyl)sulfonyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |

InChI |

InChI=1S/C19H20N2O2S/c1-14-6-8-15(9-7-14)24(22,23)21-18-5-3-2-4-16(18)17-10-12-20-13-11-19(17)21/h2-9,20H,10-13H2,1H3 |

InChI-Schlüssel |

LXDIYGJJOWTGAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CCNCC3)C4=CC=CC=C42 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine](/img/structure/B10845348.png)

![9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one](/img/structure/B10845384.png)